3-(Isoxazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Isoxazol-4-yl)propan-1-ol (3-IP) is a compound derived from the oxazole family of heterocyclic compounds, and is a versatile intermediate for the synthesis of numerous biologically active compounds. It is a valuable and important synthetic intermediate due to its ability to be readily converted into other compounds with different properties and functions. 3-IP has been studied extensively in scientific research due to its potential applications in medicinal chemistry, organic synthesis, and drug design.
Scientific research applications
Synthesis and Antifungal Activity
- Synthesis of New Isoxazoles for Antifungal Application: New isoxazole derivatives, including compounds related to 3-(Isoxazol-4-yl)propan-1-ol, were synthesized and evaluated for their antifungal activities against various strains including Candida albicans. The study focused on the structure-activity relationship of these compounds (Chevreuil et al., 2007).
Larvicidal Activity
- Larvicidal Isoxazoles Against Aedes Aegypti Larvae: A study synthesized 3,5-disubstituted isoxazoles and tested them for larvicidal activity against Aedes aegypti larvae. This research provides insights into the potential use of isoxazole derivatives as larvicides (Silva-Alves et al., 2013).
Synthesis for Benzothiazole Derivatives
- Synthesis Involving Isoxazole and Benzothiazole: A process was developed for synthesizing derivatives involving 3-(Isoxazol-4-yl)propan-1-ol and benzothiazole, showcasing the compound's utility in complex organic syntheses (Azimi et al., 2014).
Antifungal Derivatives
- Antifungal 1,3-Bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives: Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related to 3-(Isoxazol-4-yl)propan-1-ol, demonstrated high activity against Candida spp., suggesting potential antifungal applications (Zambrano-Huerta et al., 2019).
Corrosion Inhibition
- Use in Corrosion Inhibition: A study on quinoxaline-based propanones, structurally related to 3-(Isoxazol-4-yl)propan-1-ol, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the compound's potential in industrial applications (Olasunkanmi & Ebenso, 2019).
Antioxidant and Antimicrobial Activities
- Isoxazoles with Antioxidant and Antimicrobial Properties: Novel substituted isoxazoles were synthesized and screened for their antioxidant and antimicrobial activities. This research indicates the potential use of 3-(Isoxazol-4-yl)propan-1-ol derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).
properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJXYTTYMXWESL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599468 |
Source
|
Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoxazol-4-yl)propan-1-ol | |
CAS RN |
10421-09-7 |
Source
|
Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.